molecular formula C10H8ClFO3 B1323753 Ethyl 4-chloro-2-fluorobenzoylformate CAS No. 228998-72-9

Ethyl 4-chloro-2-fluorobenzoylformate

Cat. No. B1323753
M. Wt: 230.62 g/mol
InChI Key: JPRAMEBZOXFRRI-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-fluorobenzoylformate, also known as ethyl 4-chloro-2-fluorobenzoate, is a chemical compound that belongs to the class of benzoylformates. It is a light yellow solid with a molecular weight of 230.62 g/mol .


Molecular Structure Analysis

The InChI code for Ethyl 4-chloro-2-fluorobenzoylformate is 1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(12)5-8(7)11/h3-5H,2H2,1H3 . This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

Ethyl 4-chloro-2-fluorobenzoylformate is a light yellow solid . Its molecular weight is 230.62 g/mol . The InChI code is 1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(12)5-8(7)11/h3-5H,2H2,1H3 .

Scientific Research Applications

Synthesis and Transformation in Organic Chemistry

  • Ethyl 4-chloro-2-fluorobenzoylformate is used in the synthesis of various quinoline derivatives, which are significant in the study of DNA fluorophores and as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
  • It's instrumental in the development of efficient C–C bond formation methods for synthesizing ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, leading to improved process safety and environmental friendliness (Guo, Yu, & Su, 2020).
  • This compound is used in synthesizing pyrazole- and isoxazole-based heterocycles, showing potential in antiviral activity, especially against Herpes simplex type-1 (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Pharmaceutical and Medicinal Chemistry

  • Ethyl 4-chloro-2-fluorobenzoylformate is a key intermediate in the structural modification and preparation of ofloxacin analogs, crucial in developing antibiotic drugs (Rádl, Kovářová, Moural, & Bendová, 1991).
  • It's used in the synthesis of (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate, contributing to understanding the crystal structure and bonding in pharmaceutical compounds (Dehua & Xiaoyan, 2008).
  • The compound is integral to creating 4-chloro-2-fluoro-5-nitrobenzoic acid, a multireactive building block for synthesizing diverse heterocyclic scaffolds in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Material Science and Chemistry

  • In the synthesis of benzofurans from 2-ethylphenols, ethyl 4-chloro-2-fluorobenzoylformate plays a role in understanding the mechanism of substituent loss and rearrangement, impacting the field of organic and material chemistry (Givens & Venuto, 1969).
  • The compound is used in selective fluorination studies, which is crucial for understanding the selective fluorination of organic carbonyl compounds or N-heterocycles (Makino & Yoshioka, 1988).

properties

IUPAC Name

ethyl 2-(4-chloro-2-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRAMEBZOXFRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641285
Record name Ethyl (4-chloro-2-fluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-2-fluorobenzoylformate

CAS RN

228998-72-9
Record name Ethyl (4-chloro-2-fluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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